3'-N-Demethyl-3'-N-formylazithromycin
Overview
Description
3’-N-Demethyl-3’-N-formylazithromycin is a derivative of azithromycin, a widely used antibiotic. This compound is often used as a pharmaceutical secondary standard and certified reference material in pharmaceutical research and quality control . It is known for its role in impurity profiling and stability testing of azithromycin formulations .
Mechanism of Action
Target of Action
As an azithromycin derivative, it is likely to target bacterial ribosomes, specifically the 50s subunit .
Mode of Action
Azithromycin, the parent compound, works by binding to the 50s subunit of the bacterial ribosome, inhibiting protein synthesis and thereby stopping bacterial growth . As a derivative, 3’-N-Demethyl-3’-N-formylazithromycin may have a similar mode of action.
Biochemical Pathways
By analogy with azithromycin, it may interfere with bacterial protein synthesis pathways .
Result of Action
As a derivative of azithromycin, it may have antibacterial effects resulting from the inhibition of bacterial protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-N-Demethyl-3’-N-formylazithromycin is synthesized from azithromycin through a demethylation process, followed by formylation. The demethylation involves the removal of a methyl group from the 3’-N position of azithromycin . This is typically achieved using specific reagents under controlled conditions. The formylation step involves the addition of a formyl group to the demethylated product .
Industrial Production Methods
Industrial production of 3’-N-Demethyl-3’-N-formylazithromycin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes chromatographic separation to purify the bulk product . The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3’-N-Demethyl-3’-N-formylazithromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3’-N-Demethyl-3’-N-formylazithromycin has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for impurity profiling and stability testing.
Biology: Studied for its biological activity and potential effects on microbial growth.
Comparison with Similar Compounds
Similar Compounds
Azithromycin: The parent compound from which 3’-N-Demethyl-3’-N-formylazithromycin is derived.
N-Demethylazithromycin: Another derivative of azithromycin with a similar structure but different functional groups.
Azaerythromycin A: A related compound with modifications in the erythromycin structure.
Uniqueness
3’-N-Demethyl-3’-N-formylazithromycin is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its role as a reference standard and its applications in impurity profiling and stability testing highlight its importance in pharmaceutical research and quality control .
Properties
IUPAC Name |
N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGDWLRYIAHQGP-BICOPXKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210126 | |
Record name | 3'-N-Demethyl-3'-N-formylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612069-28-0 | |
Record name | 3'-N-Demethyl-3'-N-formylazithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-N-Demethyl-3'-N-formylazithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-N-DEMETHYL-3'-N-FORMYLAZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60LW0W4ZTF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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